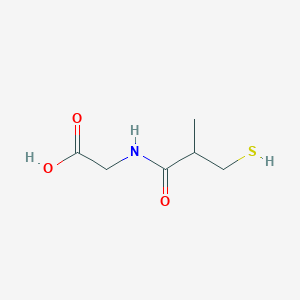

N-(3-Mercapto-2-methylpropanoyl)glycine

Übersicht

Beschreibung

ICI 199,441 Hydrochlorid ist ein hochpotenter und selektiver κ-Opioid-Rezeptor-AgonistDiese Verbindung ist bekannt für ihre signifikanten analgetischen Eigenschaften und wurde umfassend auf ihre potenziellen therapeutischen Anwendungen untersucht .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von ICI 199,441 Hydrochlorid umfasst mehrere wichtige Schritte:

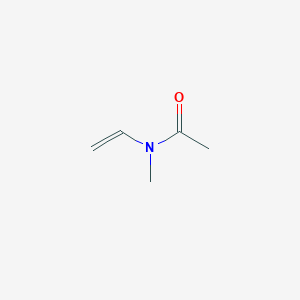

Bildung des Zwischenprodukts: Der erste Schritt beinhaltet die Reaktion von 3,4-Dichlorbenzychlorid mit Methylamin zur Bildung von 3,4-Dichlorbenzymethylamin.

Acylierung: Das Zwischenprodukt wird dann mit Essigsäureanhydrid acyliert, um N-Methyl-3,4-dichlorphenylacetamid zu bilden.

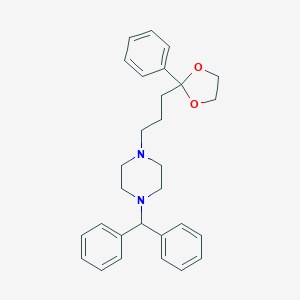

Addition des Pyrrolidinrings: Der letzte Schritt beinhaltet die Addition des Pyrrolidinrings durch eine Reaktion mit (S)-1-Phenyl-2-pyrrolidin-1-ylethylamin unter kontrollierten Bedingungen, um ICI 199,441 Hydrochlorid zu erhalten

Industrielle Produktionsmethoden

Die industrielle Produktion von ICI 199,441 Hydrochlorid folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ICI 199,441 Hydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Sie kann auch Reduktionsreaktionen eingehen, insbesondere in Gegenwart von Reduktionsmitteln wie Lithiumaluminiumhydrid.

Substitution: ICI 199,441 Hydrochlorid kann an Substitutionsreaktionen teilnehmen, insbesondere an nukleophilen Substitutionen, aufgrund des Vorhandenseins der Chlor-Gruppen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Nukleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid

Wichtigste gebildete Produkte

Oxidation: Die wichtigsten gebildeten Produkte sind oxidierte Derivate der ursprünglichen Verbindung.

Reduktion: Die wichtigsten Produkte sind reduzierte Formen der Verbindung, oft mit der Entfernung der Chlor-Gruppen.

Substitution: Die wichtigsten Produkte sind substituierte Derivate, bei denen die Chlor-Gruppen durch andere Nukleophile ersetzt werden

Wissenschaftliche Forschungsanwendungen

ICI 199,441 Hydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung bei der Untersuchung von κ-Opioid-Rezeptor-Agonisten verwendet.

Biologie: Es wird in der Forschung eingesetzt, um die Rolle von κ-Opioid-Rezeptoren in verschiedenen biologischen Prozessen zu verstehen.

Medizin: ICI 199,441 Hydrochlorid wird auf seine potenziellen therapeutischen Anwendungen in der Schmerztherapie und als Analgetikum untersucht.

Industrie: Es wird bei der Entwicklung neuer Analgetika und bei der Untersuchung der Pharmakologie von Opioid-Rezeptoren verwendet

Wirkmechanismus

ICI 199,441 Hydrochlorid entfaltet seine Wirkung durch selektive Bindung an κ-Opioid-Rezeptoren. Diese Rezeptoren sind G-Protein-gekoppelte Rezeptoren, die im zentralen Nervensystem und im peripheren Gewebe weit verbreitet sind. Nach der Bindung aktiviert ICI 199,441 Hydrochlorid die κ-Opioid-Rezeptoren, was zur Hemmung der Adenylatcyclase-Aktivität, zur Reduzierung des zyklischen Adenosinmonophosphat-Spiegels und zur anschließenden Modulation von Ionenkanälen führt. Dies führt zu analgetischen Wirkungen und anderen physiologischen Reaktionen .

Wirkmechanismus

ICI 199,441 hydrochloride exerts its effects by selectively binding to κ-opioid receptors. These receptors are G-protein-coupled receptors that are widely distributed in the central nervous system and peripheral tissues. Upon binding, ICI 199,441 hydrochloride activates the κ-opioid receptors, leading to the inhibition of adenylate cyclase activity, reduction in cyclic adenosine monophosphate levels, and subsequent modulation of ion channels. This results in analgesic effects and other physiological responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

U-50488: Ein weiterer potenter κ-Opioid-Rezeptor-Agonist, aber ICI 199,441 Hydrochlorid ist 146-mal aktiver.

U-47700: Ein synthetisches Opioid mit ähnlichen analgetischen Eigenschaften, aber unterschiedlicher Rezeptorselektivität.

U-69,593: Ein weiterer κ-Opioid-Rezeptor-Agonist mit vergleichbaren Wirkungen, aber unterschiedlicher chemischer Struktur

Einzigartigkeit

ICI 199,441 Hydrochlorid zeichnet sich durch seine hohe Potenz und Selektivität für κ-Opioid-Rezeptoren aus. Seine einzigartige chemische Struktur und hohe Aktivität machen es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

2-[(2-methyl-3-sulfanylpropanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4(3-11)6(10)7-2-5(8)9/h4,11H,2-3H2,1H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOCIBBWDLKODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

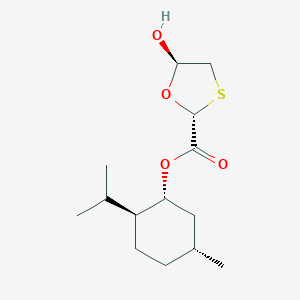

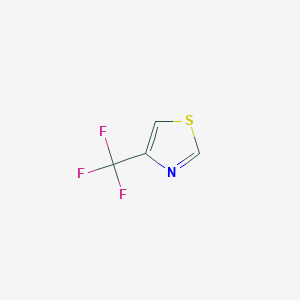

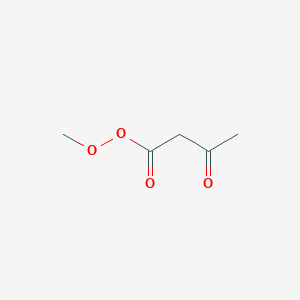

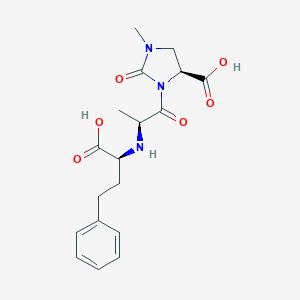

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B20348.png)